molecular formula C7H6N2O6 B1582858 5-Methoxy-2,4-dinitrophenol CAS No. 51652-35-8

5-Methoxy-2,4-dinitrophenol

Cat. No.: B1582858
CAS No.: 51652-35-8
M. Wt: 214.13 g/mol
InChI Key: IASWEPJOUWXONE-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dinitrophenol is an aromatic compound with the molecular formula C7H6N2O6. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by methoxy and nitro groups. This compound is known for its vibrant yellow color and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2,4-dinitrophenol can be synthesized from 1,3-dichloro-4,6-dinitrobenzene. The process involves the following steps :

  • A 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with 23.7 grams of 1,3-dichloro-4,6-dinitrobenzene, 100 milliliters of methanol, 200 milliliters of water, and 15 grams of sodium hydroxide.
  • The mixture is heated to approximately 65°C for about 8 hours.
  • The reaction mixture is then poured into 0°C aqueous hydrochloric acid, isolated by filtration, and air-dried.
  • The theoretical yield of this compound is 21.4 grams, with a dry weight yield of 20.5 grams, giving an overall 95% yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,4-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols.

    Reduction: 5-Methoxy-2,4-diaminophenol.

    Oxidation: 5-Methoxy-2,4-dinitroquinone.

Scientific Research Applications

5-Methoxy-2,4-dinitrophenol has several applications in scientific research:

Mechanism of Action

5-Methoxy-2,4-dinitrophenol acts as a protonophore, shuttling protons across biological membranes. This action dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP. This mechanism is similar to that of 2,4-dinitrophenol, which uncouples oxidative phosphorylation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares similar nitro groups but lacks the methoxy group.

    5-Methoxy-2-nitrophenol: Contains only one nitro group.

    2,4-Diaminophenol: The nitro groups are reduced to amino groups.

Uniqueness

5-Methoxy-2,4-dinitrophenol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and reactions that are not possible with similar compounds.

Biological Activity

5-Methoxy-2,4-dinitrophenol (5-MDNP) is a derivative of the well-known compound 2,4-dinitrophenol (DNP), which has garnered attention for its unique biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores the biological activity of 5-MDNP, highlighting its mechanisms of action, effects on metabolic processes, and implications for health and disease.

Overview of this compound

5-MDNP is characterized by the addition of a methoxy group at the 5-position of the dinitrophenol structure. This modification may influence its solubility, bioavailability, and biological effects compared to DNP. DNP is known for its role as a mitochondrial uncoupler, which disrupts oxidative phosphorylation and increases basal metabolic rate (BMR) by dissipating the proton gradient across the mitochondrial membrane .

Mitochondrial Uncoupling
5-MDNP functions primarily as a protonophore, similar to DNP, leading to uncoupling of oxidative phosphorylation. This process results in energy being released as heat rather than being stored as adenosine triphosphate (ATP). The uncoupling effect is dose-dependent; higher doses lead to increased metabolic rates and fat oxidation .

Thyroid Hormone Interaction
5-MDNP may also influence thyroid hormone metabolism. DNP has been shown to lower serum T4 levels by increasing its metabolism and reducing thyroid hormone secretion. The binding of DNP to thyroxine-binding proteins can alter the effective concentration of thyroid hormones without significantly affecting overall thyroid function .

Metabolic Effects

  • Increased Basal Metabolic Rate : Both DNP and its derivatives like 5-MDNP are known to elevate BMR significantly. This has implications for weight management and obesity treatment .
  • Weight Loss : Due to its ability to increase energy expenditure, 5-MDNP could be explored as a potential agent for weight loss therapies.

Neuroprotective Properties

Recent studies have suggested that low concentrations of DNP can exert neuroprotective effects by protecting neurons from amyloid-β toxicity and enhancing neuronal differentiation . The neuroprotective actions are attributed to mild mitochondrial uncoupling and activation of intracellular signaling pathways that mitigate oxidative stress.

Antitumor Activity

The structural modifications in compounds related to dinitrophenols have been linked to antitumor properties. For example, certain analogs have shown the ability to induce cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy .

Case Studies

  • Neuroprotection Against Amyloid Toxicity
    A study indicated that low doses of DNP protect against amyloid-induced neurotoxicity in cultured neurons. This finding supports the hypothesis that mild mitochondrial uncoupling can confer protective benefits in neurodegenerative diseases .
  • Metabolic Regulation in Obesity Models
    Research has demonstrated that DNP derivatives can enhance metabolic rates in animal models of obesity, leading to significant weight loss outcomes. These studies highlight the potential therapeutic applications of 5-MDNP in managing obesity-related conditions .

Data Summary

Biological ActivityMechanismReference
Increased BMRProtonophore activity
NeuroprotectionMitigates oxidative stress
Antitumor ActivityInduces cell cycle arrest
Weight LossEnhances energy expenditure

Properties

IUPAC Name

5-methoxy-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASWEPJOUWXONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295799
Record name 5-Methoxy-2,4-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51652-35-8
Record name 51652-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2,4-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 liter (L) round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with 23.7 grams (g) of 1,3-dichloro-4,6-dinitrobenzene, 100 milliliters (mL) of methanol, 200 mL of water and 15 grams of sodium hydroxide and heated to approximately 65° C. for about 8 hours. The reaction mixture is then poured into 0° C. aqueous hydrochloric acid, isolated by filtration and air-dried. The theoretical yield of 5-methoxy-2,4-dinitrophenol, a monoether of dinitroresorcinol, is 21.4 g, and the dry weight yield is 20.5 g which gives an overall 95% yield of 5-methoxy-2,4-dinitrophenol.
[Compound]
Name
( L )
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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